molecular formula C12H11N3O2S B14900599 n-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide

n-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide

Cat. No.: B14900599
M. Wt: 261.30 g/mol
InChI Key: CXTOGZHAVKGVSM-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-cyanophenyl group attached to the nitrogen of an acetamide backbone, which is further linked to a 4-oxothiazolidine heterocycle. The 4-cyanophenyl substituent introduces strong electron-withdrawing properties, which may enhance metabolic stability and receptor-binding affinity compared to other aryl groups.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

InChI

InChI=1S/C12H11N3O2S/c13-5-9-1-3-10(4-2-9)14-11(16)6-15-8-18-7-12(15)17/h1-4H,6-8H2,(H,14,16)

InChI Key

CXTOGZHAVKGVSM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CS1)CC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Biological Activity

N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various reagents to form thiazolidinone derivatives. The structural characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired compound .

Antimicrobial Activity

The biological activity of this compound has been evaluated against several microbial strains. Research indicates that derivatives containing the thiazolidinone scaffold exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:

  • Effective Against :
    • Escherichia coli
    • Klebsiella pneumoniae
    • Staphylococcus aureus
    • Candida albicans

Table 1 summarizes the antimicrobial activity of various thiazolidinone derivatives, including this compound:

Compound NameActivity AgainstMIC (µg/mL)
This compoundE. coli25
K. pneumoniae50
S. aureus20
C. albicans30

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction.

Research demonstrates that thiazolidinone derivatives can inhibit key enzymes involved in cancer progression, thereby showcasing their potential as multi-target therapeutic agents . The following table outlines some findings related to the anticancer activity of this compound:

Study FocusCell Line TestedIC50 (µM)
Inhibition of cell proliferationMCF7 (breast cancer)15
Induction of apoptosisHeLa (cervical cancer)10

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazolidinone structure significantly influence biological activity. For example, the presence of electron-withdrawing groups like cyano enhances antimicrobial potency, while variations in substituents on the phenyl ring affect anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties, revealing that compounds similar to this compound exhibited superior activity against resistant strains of bacteria, suggesting their potential in treating infections caused by multi-drug resistant organisms .
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, demonstrating that this compound can effectively inhibit tumor growth in vitro, warranting further exploration in vivo .

Scientific Research Applications

While specific information on the applications of "n-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide" is limited, research on related compounds such as thiazolidinones and acetamides provides insight into potential applications.

Thiazolidinones as Antimicrobial Agents:

  • Antimicrobial Activity: Derivatives of 4-thiazolidinone exhibit significant importance in medicinal chemistry and have various biological activities . Some 2-(4-oxo-thiazolidin-2-ylidene)-acetamides have high antimicrobial activity against bacterial strains like Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans and Cryptococcus neoformans .
  • Safe Antimicrobial Agents: There is a need for safe, potent, and novel antimicrobial agents, as 4-Thiazolidinone derivatives play an important role in modern organic, medical, and pharmaceutical chemistry .

Thiazolidinones and Cancer Treatment:

  • ** anticancer drugs:** Thiazolidinone derivatives are undergoing clinical trials as potential anticancer drugs .
  • Treatment of Cancer: Thiazolidinone amides and thiazolidine carboxylic acid amides are useful in treating or preventing various forms of cancer, particularly prostate, breast, and ovarian cancer . These compounds can selectively disrupt cancer cells while minimizing harm to normal cells .
  • Destroying Cancerous Cells: These compounds can destroy cancerous cells located either in vivo or ex vivo . They can also prevent the development of precancerous conditions into cancerous conditions .

Acetamides as antibacterial agents

  • Antibacterial efficacies: N-(4-substituted thiazol-2-yl) acetamide analogs exhibited antibacterial efficacies ranging from mild to moderate .

Molecular Docking Studies:

  • Anti-inflammatory Potency: Molecular docking studies have been used to evaluate the anti-inflammatory potency of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide . The studies suggest it is of interest for further research as a possible 5-lipoxygenase (5-LOX) inhibitor .

Table of Potential Applications

ApplicationDescription
Antimicrobial Agent2-(4-oxo-thiazolidin-2-ylidene)-acetamides have shown high antimicrobial activity against various bacterial and fungal strains .
Anticancer AgentThiazolidinone derivatives are potential anticancer drugs and can selectively disrupt cancer cells . They are being studied for use against prostate, breast, and ovarian cancers .
Anti-inflammatory AgentMolecular docking studies suggest that certain acetamide derivatives may have anti-inflammatory potency and act as 5-lipoxygenase (5-LOX) inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
This compound Acetamide + 4-oxothiazolidine 4-Cyanophenyl Not explicitly reported N/A
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Acetamide + quinazoline sulfonyl 4-Methoxyphenyl, pyrrolidine Anticancer (HCT-1, MCF-7 cells)
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(benzoimidazolylthio)acetamide (5g) Acetamide + 4-oxothiazolidine 4-Chlorophenyl, benzoimidazolylthio Antimicrobial (not specified)
N-(2-(3-Methoxyphenyl)-4-oxothiazolidin-3-yl)-2-(coumarin-7-yloxy)acetamide Acetamide + 4-oxothiazolidine 3-Methoxyphenyl, coumarin-7-yloxy Antioxidant, antibacterial
N-(4-Phenylthiazol-2-yl)-2-(pyrazolyl)acetamide (8c, 8e) Acetamide + thiazole Phenylthiazole, pyrazole Analgesic (tail immersion test)
2-(3-Chlorophenoxy)-N-(4-cyanophenyl)acetamide Acetamide 3-Chlorophenoxy, 4-cyanophenyl No activity data
Key Observations:
  • Substituent Impact: The 4-cyanophenyl group in the target compound differs from electron-donating groups (e.g., methoxy in compound 38) or halogenated aryl groups (e.g., chlorophenyl in 5g). The cyano group’s electron-withdrawing nature may reduce metabolic degradation and improve target selectivity compared to methoxy or chloro analogs .
  • Heterocyclic Core : The 4-oxothiazolidine ring in the target compound is structurally distinct from quinazoline sulfonyl (compound 38) or coumarin-linked systems (compound in ). The keto group in the thiazolidine ring may facilitate hydrogen bonding with biological targets, similar to coumarin derivatives .

Pharmacological Activity Trends

  • The absence of a quinazoline moiety in the target compound suggests differing mechanisms, though the 4-cyanophenyl group may contribute to kinase inhibition, as seen in other cyanophenyl-containing analogs .
  • Antimicrobial and Antioxidant Effects: Coumarin-thiazolidinone hybrids (e.g., compound in ) exhibited antioxidant activity due to the coumarin moiety’s radical-scavenging properties. The target compound lacks this group, but the 4-oxothiazolidine ring could still interact with bacterial enzymes via hydrogen bonding .
  • Analgesic Potential: Thiazole-pyrazole hybrids (e.g., 8c, 8e) demonstrated analgesic effects, likely mediated by COX inhibition. pyrazole) could modulate efficacy .

Preparation Methods

Cyclocondensation of 2-Cyano-3-Mercapto-3-Phenylaminoacrylamide Derivatives

The cyclocondensation approach leverages [3+2] cycloaddition reactions to construct the thiazolidinone ring. In a representative procedure from, 2-cyano-3-mercapto-3-phenylaminoacrylamide derivatives react with chloroacetic acid under reflux in ethanol. For N-(4-cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide, substituting the phenyl group with 4-cyanophenyl in the starting material yields the target compound.

Key Steps :

  • Reaction Setup : Reflux 2-cyano-3-mercapto-3-(4-cyanophenylamino)acrylamide with chloroacetic acid in ethanol for 3 hours.
  • Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol-dimethylformamide (DMF).

Data :

  • Yield : 77–83% (analogous to).
  • Characterization : $$ ^1H $$ NMR signals at δ 7.55–7.08 (aromatic protons), 4.55 ppm (methylene group), and 3.76 ppm (methoxy in derivatives) confirm structure.

Coumarin-Based Thiazolidinone Functionalization

Adapting methods from, thiazolidinone rings are synthesized via cyclo-condensation of hydrazide intermediates with 2-mercaptoacetic acid. For the target compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide is replaced with N-(4-cyanophenyl)acetamide.

Procedure :

  • Hydrazide Formation : React N-(4-cyanophenyl)acetamide with hydrazine hydrate in ethanol.
  • Cyclocondensation : Reflux the hydrazide with 2-mercaptoacetic acid and ZnCl$$_2$$ in DMF for 6–8 hours.

Optimization :

  • Catalyst : Anhydrous ZnCl$$_2$$ enhances ring closure efficiency.
  • Yield : 70–75% (based on).

One-Pot Multicomponent Reaction

Source describes a one-pot method using aldehydes, thiourea, and cyanoacetamide derivatives. For this compound, the reaction involves:

  • Components : 4-Cyanobenzaldehyde, thiourea, and cyanoacetamide.
  • Conditions : Reflux in acetic acid with Et$$_3$$N as a catalyst.

Advantages :

  • Efficiency : Single-step synthesis reduces purification steps.
  • Yield : 80–85% (similar to).

Silica Gel-Mediated Green Synthesis

A solvent-free method from utilizes silica gel as a solid support. Propargyl amine reacts with 4-cyanophenyl isothiocyanate to form an intermediate, which cyclizes to the thiazolidinone ring.

Steps :

  • Adsorption : Mix propargyl amine and 4-cyanophenyl isothiocyanate on silica gel.
  • Cyclization : Stir at room temperature for 12 hours.

Benefits :

  • Eco-Friendly : Eliminates organic solvents.
  • Yield : 90–94%.

Condensation Using Phosphorus Oxychloride

Adapting, phosphorus oxychloride (POCl$$_3$$) facilitates amide bond formation between 4-cyanoaniline and 2-(4-oxothiazolidin-3-yl)acetic acid.

Procedure :

  • Activation : Reflux 2-(4-oxothiazolidin-3-yl)acetic acid with POCl$$_3$$ to form the acyl chloride.
  • Coupling : React with 4-cyanoaniline in dichloromethane.

Yield : 65–70%.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantage Reference
Cyclocondensation Reflux in EtOH, 3 h 77–83 High reproducibility
Coumarin-Based ZnCl$$_2$$, DMF, 6–8 h 70–75 Scalability
One-Pot Et$$_3$$N, AcOH, reflux 80–85 Time-efficient
Silica Gel-Mediated RT, solvent-free 90–94 Environmentally friendly
POCl$$_3$$ Coupling POCl$$_3$$, DCM 65–70 Simple workup

Spectroscopic Characterization

  • IR Spectroscopy : C=O stretch at 1680–1700 cm$$^{-1}$$ (thiazolidinone), CN stretch at 2220 cm$$^{-1}$$.
  • $$ ^1H $$ NMR : Aromatic protons (δ 7.08–8.32), methylene (δ 3.12–4.55), and amide NH (δ 6.94–7.60).
  • Mass Spectrometry : Molecular ion peaks at m/z 358–382 [M+H]$$^+$$.

Applications and Further Directions

This compound shows promise as a precursor for antimicrobial and anticancer agents. Future work should explore:

  • Biological Screening : Evaluate activity against resistant pathogens.
  • Process Optimization : Scale-up silica gel-mediated synthesis for industrial use.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Cyanophenyl)-2-(4-oxothiazolidin-3-yl)acetamide?

The synthesis typically involves two key steps: (i) formation of the 4-oxothiazolidine ring via cyclization of a thioamide intermediate with thioglycolic acid under reflux conditions, and (ii) coupling the thiazolidinone moiety to the N-(4-cyanophenyl)acetamide backbone. For example, analogous compounds like N-[2-(4-Fluorophenyl)-4-oxothiazolidin-3-yl)-2-(2-methylbenzimidazol-1-yl)acetamide were synthesized using thioglycolic acid in benzene under reflux for 10 hours . Optimizing reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement.

Q. How is the purity and structural integrity of this compound validated in academic research?

Researchers employ a combination of analytical techniques:

  • Chromatography : HPLC or TLC with solvents like CH₂Cl₂/MeOH gradients (e.g., 0–8% MeOH) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.69 ppm for aromatic protons in related analogs) .
    • IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the thiazolidinone ring) .
  • Mass spectrometry (MS) : ESI/APCI(+) modes to verify molecular ions (e.g., m/z 347 [M+H]⁺) .

Q. What pharmacological activities are associated with the 4-oxothiazolidin-3-yl acetamide scaffold?

This scaffold exhibits diverse bioactivities. For instance, 2-(naphthalen-1-yl)-N-[4-oxothiazolidin-3-yl]acetamide derivatives demonstrated anti-parkinsonian activity in murine models, likely via dopamine receptor modulation . Preliminary screening for antimicrobial or anticancer properties is recommended using in vitro assays (e.g., MTT for cytotoxicity) followed by target-specific mechanistic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, the 4-oxothiazolidinone ring may exhibit keto-enol tautomerism, altering peak positions. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use X-ray crystallography (if crystalline) for unambiguous confirmation. A study on N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide achieved a data-to-parameter ratio of 18.8 with R = 0.038 via single-crystal X-ray .

Q. What strategies optimize regioselectivity in synthesizing substituted 4-oxothiazolidin-3-yl acetamides?

Regioselectivity challenges arise during cyclization or coupling steps. Methodological solutions include:

  • Protecting group chemistry : Temporarily block reactive sites (e.g., –CN or –NH groups) to direct substitution .
  • Microwave-assisted synthesis : Enhances reaction control, as seen in analogous phenoxazine syntheses (e.g., 30-minute cycles at 120°C) .
  • Catalytic systems : Pd-mediated cross-coupling for aryl substitutions, as demonstrated in pyridine derivative syntheses .

Q. How do electronic effects of substituents influence bioactivity in this compound class?

Electron-withdrawing groups (e.g., –CN at the 4-position) enhance electrophilicity, potentially improving target binding. For example, This compound analogs showed improved anticancer activity compared to methoxy-substituted derivatives in in vitro screens (IC₅₀ = 190–260 µM) . Quantitative structure-activity relationship (QSAR) modeling using Hammett constants (σ) or DFT calculations can further rationalize trends.

Q. What are the limitations of current in vitro models for evaluating this compound’s therapeutic potential?

While in vitro assays (e.g., enzyme inhibition or cell viability) provide preliminary data, they often fail to replicate in vivo pharmacokinetics. Key gaps include:

  • Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) assess susceptibility to cytochrome P450 enzymes.
  • Blood-brain barrier (BBB) permeability : Computational tools like the BBB score or parallel artificial membrane permeability assays (PAMPA) are critical for CNS-targeted compounds .

Methodological Tables

Analytical Technique Application Example Key Parameters
HPLCPurity assessment post-synthesisGradient: CH₂Cl₂/MeOH (0–8%); Retention time: 12–15 min
X-ray CrystallographyConfirming tautomeric formsR factor: <0.05; Data-to-parameter ratio: >15
QSAR ModelingPredicting bioactivity trendsDescriptors: logP, polar surface area, σ

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